molecular formula C21H29ClN4O4 B12163081 methyl [1-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate

methyl [1-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate

Cat. No.: B12163081
M. Wt: 436.9 g/mol
InChI Key: QLRDFAIQFRXQST-UHFFFAOYSA-N
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Description

Methyl [1-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate is a complex organic compound that features a piperazine and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [1-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the piperidine moiety. The final step involves esterification to form the acetate group. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like glacial acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl [1-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl [1-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate involves its interaction with specific molecular targets. The piperazine and piperidine moieties are known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [1-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate is unique due to its specific combination of piperazine and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H29ClN4O4

Molecular Weight

436.9 g/mol

IUPAC Name

methyl 2-[1-[2-[[4-(3-chlorophenyl)piperazine-1-carbonyl]amino]acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C21H29ClN4O4/c1-30-20(28)13-16-5-7-25(8-6-16)19(27)15-23-21(29)26-11-9-24(10-12-26)18-4-2-3-17(22)14-18/h2-4,14,16H,5-13,15H2,1H3,(H,23,29)

InChI Key

QLRDFAIQFRXQST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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